molecular formula C7H13N5O B139838 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine CAS No. 129594-98-5

5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine

Cat. No.: B139838
CAS No.: 129594-98-5
M. Wt: 183.21 g/mol
InChI Key: ROFSTXSFCWTGMG-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine is a compound that features a piperazine ring and an oxadiazole ring. The presence of these heterocyclic structures makes it an interesting molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The piperazine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(4-methylpiperazin-2-yl)aniline
  • (4-Methylpiperazin-2-yl)methanol
  • 6-(4-Methylpiperazin-2-yl)pyrimidin-4-ol

Uniqueness

5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine is unique due to the combination of the piperazine and oxadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-12-3-2-9-5(4-12)6-10-7(8)11-13-6/h5,9H,2-4H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSTXSFCWTGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563512
Record name 5-(4-Methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129594-98-5
Record name 5-(4-Methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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